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For researchers, scientists, and drug development professionals, the efficient and reliable

extraction of lipids from biological samples is a critical first step in a multitude of analytical

workflows. The choice of solvent system significantly impacts the yield and composition of the

extracted lipids. This guide provides an objective comparison of two common methods: the

chloroform-methanol system, famously employed in the Folch and Bligh-Dyer protocols, and

acetone-based extraction.

Performance Comparison: Yield and Selectivity
The chloroform-methanol mixture is widely regarded as the "gold standard" for total lipid

extraction due to its ability to efficiently solubilize a broad range of lipid classes, from nonpolar

triacylglycerols to polar phospholipids.[1][2] In contrast, acetone is a more polar solvent and is

generally less effective for the exhaustive extraction of all lipid types, often resulting in a lower

total lipid yield.[1]

However, the lower polarity of chloroform-methanol mixtures makes them highly effective at

dissolving nonpolar lipids, while the addition of methanol helps to disrupt lipid-protein

complexes in cell membranes, facilitating the release of membrane-bound lipids.[1][3] Acetone,

while less efficient for total lipid recovery, exhibits selectivity for certain lipid classes and is

particularly useful for specific applications. For instance, acetone has been shown to be

effective in extracting more polar compounds like carotenoids and sterols.[1][4] It is also

frequently used to precipitate phospholipids from a lipid extract, thereby separating them from

neutral lipids.[5][6]
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Quantitative Data Summary
The following table summarizes findings from various studies comparing the lipid extraction

efficiency of chloroform-methanol and acetone from different biological sources.
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Sample Type
Chloroform-
Methanol Yield

Acetone Yield Key Findings

Krill Meal Highest total lipid yield Lowest total lipid yield

Chloroform-methanol

provided the highest

overall lipid recovery,

while acetone was

most effective for

extracting carotenoids

and sterols.[1]

Microalgae Highest lipid yield Least effective

In a study comparing

thirteen solvents,

chloroform in

combination with

ethanol or n-hexane

yielded the most

lipids, while acetone

was the least

effective.[1]

Microalgae (Wet) Higher lipid yield -

The Bligh and Dyer

method (chloroform-

methanol) yielded

more lipids from wet

microalgae compared

to the Folch method.

[1]

Animal Tissue 95-99% recovery -

The Folch method,

using a 2:1

chloroform-methanol

mixture, is highly

exhaustive for animal

tissues.

Experimental Protocols
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Detailed methodologies for lipid extraction are crucial for reproducibility and accuracy. Below

are standardized protocols for the chloroform-methanol (Folch method) and acetone

precipitation techniques.

Chloroform-Methanol Lipid Extraction (Modified Folch
Method)
This method is designed for the exhaustive extraction of total lipids from animal tissues.

I. SAMPLE PREPARATION

Mince the tissue sample. The required sample size will vary depending on the tissue type

(e.g., 20-50 g for ordinary muscle).

II. APPARATUS

Homogenizer with an ice jacket

Buchner flask and funnel

Vacuum pump

Nitrogen gas source

Separating funnels (1000 ml)

Volumetric flasks (50 ml)

Measuring cylinders (100 and 250 ml)

Whatman No. 1 filter paper

III. REAGENTS

Purified and distilled chloroform

Purified and distilled methyl alcohol
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Chloroform-methyl alcohol (C-M) mixture (2:1, v/v)

Distilled water

Anhydrous sodium sulphate

IV. PROCEDURE

Weigh the minced sample and place it in the homogenizer cup.

Add the C-M mixture at a ratio of 20 ml for every 1 g of sample.[7]

Homogenize for 1 minute and filter using a Buchner funnel with a vacuum pump.

Transfer the residue back to the homogenizer cup and repeat the homogenization and

filtration steps twice more.

Combine all filtrates into a separating funnel.

Add distilled water, approximately one-quarter of the total extract volume, to the separating

funnel. Shake the funnel gently and allow the phases to separate.

Drain the lower chloroform phase through a Whatman No. 1 filter paper containing

anhydrous sodium sulphate into an Erlenmeyer flask.

Wash the filter paper with the C-M mixture.

Evaporate the solvent from the filtrate using a rotary evaporator or under a stream of

nitrogen gas. Do not allow the extract to dry completely.[7]

Dissolve the concentrated lipid extract in the C-M mixture and transfer it to a volumetric flask.

Adjust the final volume with the C-M mixture.

Flush the flask with nitrogen gas and store the lipid extract at -20°C.

Acetone Precipitation for Polar Lipid Separation
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This protocol is used to separate polar lipids (phospholipids and glycolipids) from neutral lipids.

[5]

I. APPARATUS

Vortex mixer

Centrifuge

Glass centrifuge tubes

II. REAGENTS

Acetone (chilled)

Nitrogen gas source

III. PROCEDURE

Evaporate a previously obtained lipid extract to dryness under a stream of nitrogen.

Add 20-30 volumes of chilled acetone to the dried lipid extract.

Vortex the mixture for 1 minute to ensure thorough mixing.

Place the tube on ice for 1 hour to allow for the precipitation of polar lipids.

Centrifuge the mixture to pellet the precipitated polar lipids.

Carefully collect the supernatant, which contains the neutral lipids (e.g., triglycerides,

cholesterol).

The pellet, enriched in phospholipids and glycolipids, can be dried under nitrogen and

redissolved in a chloroform-methanol mixture for further analysis.[5]

Visualizing the Extraction Workflows
To better understand the procedural flow of these extraction methods, the following diagrams

have been generated.
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Figure 1: Chloroform-Methanol (Folch) Lipid Extraction Workflow
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Caption: Workflow of the Folch method for total lipid extraction.
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Figure 2: Acetone Precipitation for Lipid Fractionation
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Figure 3: Solvent Polarity and Lipid Extraction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to Lipid Extraction: Chloroform-
Methanol vs. Acetone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8312860#comparing-chloroform-methanol-with-
acetone-for-lipid-extraction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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